molecular formula C33H29N5 B12067290 4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 1338830-39-9

4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B12067290
CAS No.: 1338830-39-9
M. Wt: 495.6 g/mol
InChI Key: LAFCDSCLGACVHG-UHFFFAOYSA-N
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Description

4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound. It is structurally related to telmisartan, a well-known angiotensin II receptor antagonist used in the treatment of hypertension. This compound is often studied as a related impurity or derivative of telmisartan, providing insights into the stability, efficacy, and safety of the parent drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are often proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include advanced purification techniques such as crystallization and chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .

Scientific Research Applications

4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a reference standard in the analysis of telmisartan and its impurities.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: It is used in the quality control and stability testing of pharmaceutical products

Mechanism of Action

The mechanism of action of 4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is closely related to that of telmisartan. It likely involves the inhibition of angiotensin II receptors, leading to vasodilation and reduced blood pressure. The molecular targets include angiotensin II type 1 receptors, and the pathways involved include the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Similar Compounds

    Telmisartan: The parent compound, used as an antihypertensive agent.

    Telmisartan Related Compound A: Another impurity or derivative of telmisartan.

    N-Des((4-(2-carboxyphenyl)phenyl)methyl)telmisartan: A related compound with a similar structure.

Uniqueness

4’-((1,7’-Dimethyl-2’-propyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-1’-yl)methyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural modifications, which may impart different pharmacokinetic and pharmacodynamic properties compared to telmisartan and its other related compounds. These differences can influence its stability, efficacy, and safety profiles .

Properties

CAS No.

1338830-39-9

Molecular Formula

C33H29N5

Molecular Weight

495.6 g/mol

IUPAC Name

2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile

InChI

InChI=1S/C33H29N5/c1-4-9-31-35-29-19-26(33-36-28-12-7-8-13-30(28)37(33)3)18-22(2)32(29)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3

InChI Key

LAFCDSCLGACVHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C

Origin of Product

United States

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